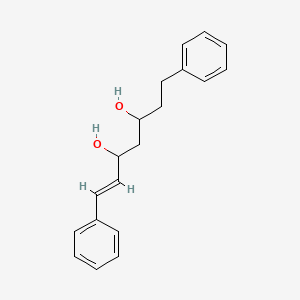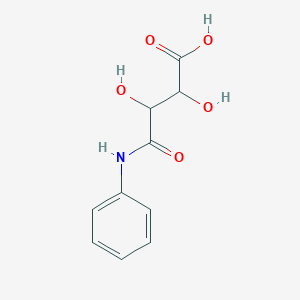
Symmetric dimethylarginine; NG,NG'-Dimethyl-L-arginine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Symmetric dimethylarginine is a naturally occurring compound that is structurally related to L-arginine. It is formed through the post-translational methylation of arginine residues in proteins. Symmetric dimethylarginine is known to interfere with nitric oxide synthesis and is considered a biomarker for various diseases, including cardiovascular and renal diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Symmetric dimethylarginine can be synthesized through the methylation of L-arginine using methyltransferase enzymes. The process involves the transfer of methyl groups from S-adenosylmethionine to the guanidino group of arginine . The reaction conditions typically require a buffered aqueous solution and a temperature range of 25-37°C.
Industrial Production Methods
In industrial settings, symmetric dimethylarginine is often produced using recombinant DNA technology to express the necessary methyltransferase enzymes in bacterial or yeast systems. The enzymes are then harvested and used to catalyze the methylation of L-arginine in large-scale bioreactors .
Análisis De Reacciones Químicas
Types of Reactions
Symmetric dimethylarginine undergoes various chemical reactions, including:
Oxidation: Symmetric dimethylarginine can be oxidized to form dimethylamine and citrulline.
Reduction: Although less common, symmetric dimethylarginine can undergo reduction under specific conditions.
Substitution: Symmetric dimethylarginine can participate in substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and elevated temperatures.
Major Products
Oxidation: The major products are dimethylamine and citrulline.
Reduction: The products depend on the specific reducing agent used.
Substitution: The products vary based on the nucleophile and reaction conditions.
Aplicaciones Científicas De Investigación
Symmetric dimethylarginine has numerous applications in scientific research:
Chemistry: It is used as a standard in analytical chemistry for the quantification of methylated arginine derivatives.
Biology: Symmetric dimethylarginine serves as a biomarker for kidney function and cardiovascular health.
Medicine: It is studied for its role in disease mechanisms, particularly in conditions like chronic kidney disease and cardiovascular diseases.
Industry: Symmetric dimethylarginine is used in the development of diagnostic assays and therapeutic interventions
Mecanismo De Acción
Symmetric dimethylarginine exerts its effects primarily by inhibiting nitric oxide synthesis. It competes with L-arginine for binding to nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition affects various physiological processes, including vascular tone regulation and immune response .
Comparación Con Compuestos Similares
Similar Compounds
Asymmetric dimethylarginine: Structurally similar but differs in the position of methyl groups.
L-N-monomethyl arginine: Another methylated derivative of arginine with distinct biological effects
Uniqueness
Symmetric dimethylarginine is unique in its symmetric methylation pattern, which influences its interaction with nitric oxide synthase differently compared to asymmetric dimethylarginine. This distinction makes symmetric dimethylarginine a valuable biomarker for specific diseases and a target for therapeutic interventions .
Propiedades
IUPAC Name |
2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPFXCBJHIIJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)
![rac-3-cyclopropyl-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B15127895.png)

![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)

